molecular formula C18H16BrN5O2 B11211092 5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11211092
M. Wt: 414.3 g/mol
InChI Key: AJKXVPRZLBYJBD-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both bromophenyl and dimethoxyphenyl groups

Preparation Methods

The synthesis of 5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrazole ring, followed by the introduction of the bromophenyl and dimethoxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C18H16BrN5O2

Molecular Weight

414.3 g/mol

IUPAC Name

5-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16BrN5O2/c1-25-16-8-5-12(9-17(16)26-2)15-10-14(11-3-6-13(19)7-4-11)20-18-21-22-23-24(15)18/h3-10,15H,1-2H3,(H,20,21,23)

InChI Key

AJKXVPRZLBYJBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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